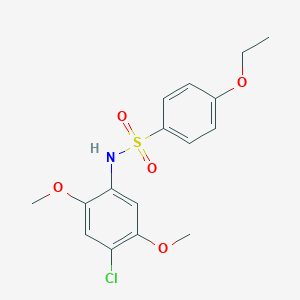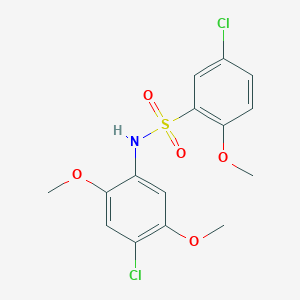
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been extensively studied for its biochemical and physiological effects. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it an important tool for researchers studying calcium signaling pathways.
Mecanismo De Acción
TMB-8 acts as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. TMB-8 binds to the IP3R and prevents it from opening, thereby inhibiting calcium release.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, secretion, and enzyme activation. TMB-8 has also been shown to inhibit cell migration and proliferation, and to induce apoptosis in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMB-8 in lab experiments is its potency as an inhibitor of calcium release. It is also relatively stable and easy to use. However, one limitation is that it can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.
Direcciones Futuras
Future research using TMB-8 could focus on its potential therapeutic applications, particularly in diseases involving abnormal calcium signaling. TMB-8 could also be used in combination with other calcium channel inhibitors to better understand the complex signaling pathways involved in calcium regulation.
Métodos De Síntesis
TMB-8 can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce TMB-8.
Aplicaciones Científicas De Investigación
TMB-8 has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important organelles involved in calcium signaling. TMB-8 has also been used to study the role of calcium in various cellular processes such as cell migration, proliferation, and apoptosis.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-13(3)17(7-12(11)2)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Clave InChI |
CQUJNFOGCMYIFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)











![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)